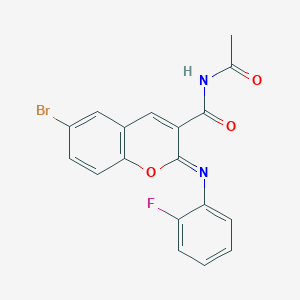
N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide" is a derivative of chromene with potential biological activity. Chromene derivatives have been studied extensively due to their pharmacological properties. The compound is structurally related to various compounds that have been synthesized and analyzed for their interaction with biological targets, such as G protein-coupled receptors (GPCRs) , and their crystalline properties .
Synthesis Analysis
The synthesis of related chromene compounds involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions . For instance, the synthesis of a GPR35 agonist involved the methylation of a precursor followed by ester hydrolysis . Similarly, the synthesis of an imidazo[1,2-a]pyridine derivative also included a ring closure and subsequent reactions to introduce various functional groups . These methods could potentially be applied to the synthesis of "this compound" with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular and crystal structure of chromene derivatives can be influenced by the conditions under which they are crystallized . Quantum chemical methods have been used to study the polymorphic modifications of such compounds, revealing that fast crystallization tends to produce nonequilibrium molecular conformations, while slow crystallization favors more stable conformations . X-ray diffraction and density functional theory (DFT) have been employed to confirm the structure and analyze the conformation of related compounds .
Chemical Reactions Analysis
Chromene derivatives can participate in various chemical reactions due to their functional groups. For example, they can be used as fluorescent labeling reagents for the HPLC analysis of carboxylic acids, reacting to form fluorescent esters . The bromo and acetyl groups present in these compounds are reactive sites that can be utilized in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives can be explored using DFT, which provides insights into the molecular electrostatic potential and frontier molecular orbitals . These properties are crucial for understanding the reactivity and interaction of the compound with biological targets. For instance, the high affinity of a fluorine-substituted chromene derivative for GPR35 was determined through binding assays, which correlated with its molecular properties .
Applications De Recherche Scientifique
Quantum Chemical Studies
A study by Shishkina et al. (2021) utilized quantum chemical methods to explore the crystallization of polymorphic modifications of a compound similar to N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide. The research revealed how molecular and crystal structures depend on crystallization conditions, showing differences in intermolecular interactions under fast and slow crystallization processes (Shishkina et al., 2021).
Synthesis and Biological Evaluation
A paper by Thabet et al. (2011) detailed the synthesis and biological evaluation of various compounds, including derivatives of iminochromene, for potential anti-inflammatory applications. This research provides insights into the synthesis processes and potential biological applications of compounds structurally related to this compound (Thabet et al., 2011).
Pharmacophore Mapping for Antimicrobial Agents
Bąk et al. (2020) conducted a study on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, which are structurally similar to the compound . The research included pharmacophore mapping and antimicrobial activity analysis, offering insights into the antimicrobial potential and chemical properties of related compounds (Bąk et al., 2020).
Inhibitors of Dynamin GTPase Activity
Hill et al. (2010) explored the synthesis of iminochromene libraries as potential inhibitors of dynamin GTPase. This research highlights the potential of iminochromene derivatives, like this compound, in inhibiting endocytosis and dynamin activity, which is crucial for various cellular processes (Hill et al., 2010).
Mécanisme D'action
Target of Action
It’s known that many compounds with similar structures target various receptors and enzymes in the body .
Mode of Action
Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, which can result in a therapeutic effect .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in inflammation, cancer, and viral infections .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .
Result of Action
Similar compounds have been found to have various effects, including anti-inflammatory, anticancer, and antiviral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .
Propriétés
IUPAC Name |
N-acetyl-6-bromo-2-(2-fluorophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN2O3/c1-10(23)21-17(24)13-9-11-8-12(19)6-7-16(11)25-18(13)22-15-5-3-2-4-14(15)20/h2-9H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVAPFFLAJWWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B3007243.png)
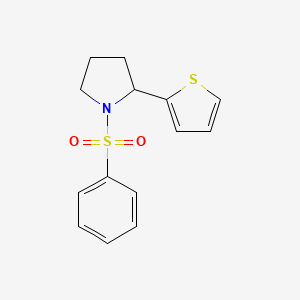
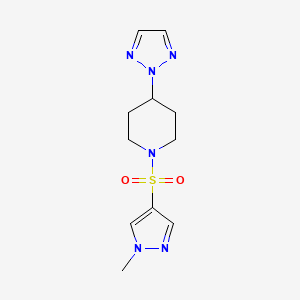
![N-{2-[5-(4-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3007247.png)
![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B3007248.png)
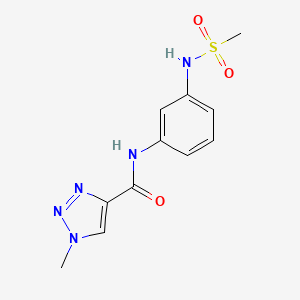
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B3007251.png)


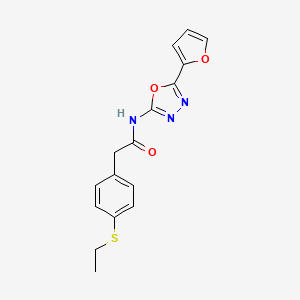

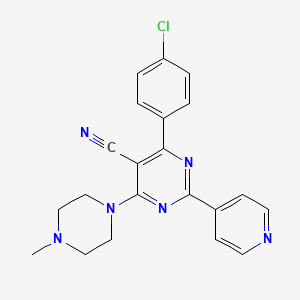

![N~5~-(3-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3007265.png)